![molecular formula C18H24N4O4S2 B2583064 (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1323040-95-4](/img/structure/B2583064.png)
(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone
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Description
(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone is a useful research compound. Its molecular formula is C18H24N4O4S2 and its molecular weight is 424.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research into related compounds highlights the synthesis of various derivatives that incorporate elements like benzothiazole and piperazine, aiming to explore their biological activities, particularly their antimicrobial effects. For example, Patel et al. (2011) synthesized a series of new pyridine derivatives using 2-amino substituted benzothiazoles and evaluated their in vitro antimicrobial activity. These compounds showed variable and modest activity against bacteria and fungi, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Similarly, another study by Patel and Agravat (2009) further explored the antimicrobial studies of new pyridine derivatives, emphasizing the role of chemical structure in influencing biological activity (Patel & Agravat, 2009).
properties
IUPAC Name |
[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpyrrolidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S2/c1-26-14-6-3-7-15-16(14)19-18(27-15)21-11-9-20(10-12-21)17(23)13-5-4-8-22(13)28(2,24)25/h3,6-7,13H,4-5,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUIFWFYSDGYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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